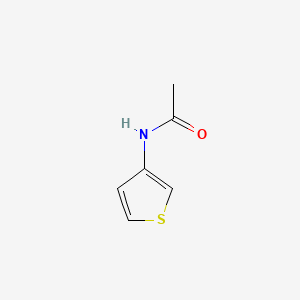N-(3-Thienyl)acetamide
CAS No.: 42602-67-5
Cat. No.: VC2410154
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42602-67-5 |
|---|---|
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | N-thiophen-3-ylacetamide |
| Standard InChI | InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) |
| Standard InChI Key | QHXQVXGAEYDJCR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CSC=C1 |
| Canonical SMILES | CC(=O)NC1=CSC=C1 |
Introduction
Chemical Structure and Properties
N-(3-Thienyl)acetamide, also known as N-thiophen-3-ylacetamide, consists of a thiophene ring with an acetamide group (-NHCOCH₃) attached at the 3-position. Its structure combines the aromatic, electron-rich thiophene heterocycle with an amide functionality, creating a compound with interesting electronic and hydrogen-bonding properties.
Basic Identification
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.191 g/mol |
| CAS Number | 42602-67-5 |
| SMILES | CC(=O)NC1=CSC=C1 |
| InChI | InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) |
| InChIKey | QHXQVXGAEYDJCR-UHFFFAOYSA-N |
Physical Properties
| Property | Value |
|---|---|
| Physical State at Room Temperature | Solid |
| Density | 1.26 g/cm³ |
| Boiling Point | 325°C at 760 mmHg |
| Flash Point | 150.3°C |
| LogP | 1.7795 |
| Index of Refraction | 1.611 |
Spectroscopic Properties
The compound exhibits characteristic spectral properties that are useful for its identification and structural confirmation. Mass spectrometry data shows the following predicted collision cross-section values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.03212 | 128.2 |
| [M+Na]⁺ | 164.01406 | 138.1 |
| [M+NH₄]⁺ | 159.05866 | 137.4 |
| [M+K]⁺ | 179.98800 | 132.4 |
| [M-H]⁻ | 140.01756 | 130.2 |
| [M+Na-2H]⁻ | 161.99951 | 133.5 |
| [M]⁺ | 141.02429 | 130.4 |
| [M]⁻ | 141.02539 | 130.4 |
These data points are crucial for analytical chemists working with mass spectrometry to confirm the presence and identity of N-(3-Thienyl)acetamide in research samples .
Structure-Activity Relationships
The bioactivity of N-(3-Thienyl)acetamide is likely influenced by several key structural features:
Thiophene Ring
The thiophene ring contributes to the compound's:
-
Aromaticity and π-electron distribution
-
Lipophilicity
-
Metabolic stability
-
Potential for π-stacking interactions with biological targets
Acetamide Group
The acetamide functionality provides:
-
Hydrogen-bond donor and acceptor sites
-
Enhanced water solubility compared to unsubstituted thiophene
-
Potential for specific interactions with protein binding sites
Position-Specific Effects
The 3-position substitution pattern presents a unique electronic and spatial arrangement that differentiates this compound from its 2-substituted isomer. The 3-position attachment of the acetamide group:
-
Creates a distinct molecular shape and electron distribution
-
May affect binding orientation to potential biological targets
-
Could influence metabolic pathways and stability
Comparison with Related Compounds
To better understand N-(3-Thienyl)acetamide's properties, it is instructive to compare it with structurally related compounds.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N-(3-Thienyl)acetamide | C₆H₇NOS | 141.19 | Base compound |
| N-(2-Thienyl)acetamide | C₆H₇NOS | 141.19 | Acetamide at 2-position instead of 3-position |
| N-(3-Acetyl-2-thienyl)acetamide | C₈H₉NO₂S | 183.23 | Additional acetyl group at 3-position, acetamide at 2-position |
| N-[(3S)-2-oxothiolan-3-yl]acetamide | C₆H₉NO₂S | 159.21 | Saturated thiophene ring with carbonyl group |
| N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide | C₉H₁₀N₂OS | 194.26 | Contains cyano and methyl substituents, acetamide at 2-position |
These structural variations can significantly impact physical properties, biological activities, and potential applications .
Analytical Methods for Identification and Characterization
Several analytical techniques are employed for the identification and characterization of N-(3-Thienyl)acetamide:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR typically shows characteristic signals for:
-
Acetyl methyl protons (approximately δ 2.0-2.2 ppm)
-
Thiophene ring protons (approximately δ 6.5-7.5 ppm)
-
NH proton (variable, often δ 7.5-9.0 ppm)
-
-
¹³C NMR provides confirmation of carbon framework
-
-
Infrared Spectroscopy (IR):
-
Characteristic absorption bands:
-
N-H stretching (~3300 cm⁻¹)
-
C=O stretching (~1650-1700 cm⁻¹)
-
C-S stretching (~700-800 cm⁻¹)
-
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 141
-
Fragmentation pattern showing characteristic thiophene-containing fragments
-
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis and purity determination of N-(3-Thienyl)acetamide, with typical retention behaviors influenced by its moderate polarity and aromatic character.
Future Research Directions
Based on the current understanding of N-(3-Thienyl)acetamide and related compounds, several promising research directions emerge:
-
Structure Optimization: Developing derivatives with enhanced biological activities through systematic modifications of the core structure
-
Mechanism Elucidation: Investigating the molecular mechanisms underlying any observed biological activities
-
Synthetic Applications: Exploring the compound's utility as a building block for more complex heterocyclic systems with potential pharmaceutical applications
-
Drug Delivery Systems: Investigating potential incorporation into novel drug delivery systems leveraging the compound's physical and chemical properties
-
Material Science Applications: Exploring potential applications in material science, particularly in conductive polymers where thiophene-based compounds have shown promise
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume